molecular formula C20H30O2 B1240403 (5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid

(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid

Cat. No.: B1240403
M. Wt: 302.5 g/mol
InChI Key: XGTCGDUVXWLURC-FZNBEQTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,7E,9E,14Z,17Z)-icosapentaenoic acid is the (5Z,7E,9E,14Z,17Z)-isomer of icosapentaenoic acid. It is a conjugate acid of a (5Z,7E,9E,14Z,17Z)-icosapentaenoate.

Scientific Research Applications

Antitumor Effects

A study by Tsuzuki et al. (2005) explored the synthesis of conjugated trienes derived from eicosapentaenoic acid and their induction of apoptosis in colorectal adenocarcinoma cells. The synthesized compounds exhibited potent apoptotic cell death in human tumor cells through membrane phospholipid peroxidation, suggesting potential antitumor applications (Tsuzuki et al., 2005).

Role in Inflammatory Resolution

Research by Mas et al. (2012) identified Resolvin E1 (RvE1), derived from eicosapentaenoic acid, as an effective agent in reducing inflammation in various conditions such as cardiovascular disease. RvE1 was found to significantly reduce dermal inflammation and other inflammatory responses, highlighting its therapeutic potential in inflammatory diseases (Mas et al., 2012).

Biochemical Synthesis and Analysis

A study by Kuklev and Smith (2004) synthesized long-chain n-3 and n-6 fatty acids with a photoactive conjugated tetraene group from naturally occurring fatty acids. These synthesized fatty acids, including variants of eicosapentaenoic acid, have applications in fluorescence techniques and UV light-induced cross-linking in cellular studies (Kuklev & Smith, 2004).

Microbial and Biotechnological Applications

Wen and Chen (2003) reviewed the heterotrophic production of eicosapentaenoic acid by microalgae, emphasizing its role in the regulation of biological functions and potential in treating various human diseases. This research highlights the biotechnological applications of eicosapentaenoic acid in producing valuable fatty acids (Wen & Chen, 2003).

Therapeutic Potential in Neurological Disorders

Unoda et al. (2013) investigated the therapeutic effects of eicosapentaenoic acid on experimental autoimmune encephalomyelitis, a model for multiple sclerosis. The study found significant improvements in clinical scores and reduced inflammation in the central nervous system, suggesting its therapeutic potential in neurological disorders (Unoda et al., 2013).

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11+,14-13+,16-15-

InChI Key

XGTCGDUVXWLURC-FZNBEQTOSA-N

Isomeric SMILES

CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)O

SMILES

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O

Canonical SMILES

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid
Reactant of Route 2
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid
Reactant of Route 3
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid
Reactant of Route 4
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid
Reactant of Route 5
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid
Reactant of Route 6
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid

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